Copper-Catalyzed C–P Cross-Coupling: 1-Bromocyclopentene Achieves 87% Yield with Di-o-anisylphosphine Oxide, While 1-Bromocyclohexene and 1-Bromocycloheptene Show Divergent Efficiency with Dialkyl Phosphites
In a systematic study of copper-catalyzed C–P cross-coupling of cycloalkenyl bromides with secondary phosphine oxides, 1-bromocyclopentene reacted with di-o-anisylphosphine oxide to give product 9d in 87% isolated yield under optimized conditions (CuI 10 mol%, DMEDA 30 mol%, Cs₂CO₃, NaI, dioxane, 110 °C, 20 h) . Under identical conditions, the six-membered analog 1-bromocyclohexene afforded products 7b–f with diarylphosphine oxides in 84–89% yields . Critically, when the nucleophile was switched to dialkyl phosphites (diisopropyl phosphite), 1-bromocyclopentene gave a poor 28–30% yield (product 9k), comparable to 1-bromocyclohexene (28–30%, product 7k), while the seven-membered 1-bromocycloheptene achieved a substantially higher 69% yield (product 8k) . With diphenylphosphine oxide and Cs₂CO₃, 1-bromocyclopentene gave only traces of cross-coupling product 9a along with 17% of bis-adduct 25, whereas switching to K₂CO₃ restored selectivity to 84% yield of 9a .
| Evidence Dimension | Isolated yield in Cu-catalyzed C–P cross-coupling with secondary phosphine oxides and dialkyl phosphites |
|---|---|
| Target Compound Data | 1-Bromocyclopentene: 87% (9d, di-o-anisylphosphine oxide); 84% (9a, diphenylphosphine oxide with K₂CO₃); 28–30% (9k, diisopropyl phosphite) |
| Comparator Or Baseline | 1-Bromocyclohexene: 84–89% (7b–f, diarylphosphine oxides); 28–30% (7k, diisopropyl phosphite). 1-Bromocycloheptene: 86–99% (8a,b,d, diarylphosphine oxides); 53% (8g, dicyclohexylphosphine oxide); 69% (8k, diisopropyl phosphite) |
| Quantified Difference | With diarylphosphine oxides: 84–89% (comparable across ring sizes). With diisopropyl phosphite: 1-bromocyclopentene (28–30%) ≈ 1-bromocyclohexene (28–30%) << 1-bromocycloheptene (69%). With di-o-anisylphosphine oxide: 1-bromocyclopentene (87%) comparable to 1-bromocyclohexene range (84–89%). |
| Conditions | CuI (10 mol%), DMEDA (30 mol%), Cs₂CO₃ or K₂CO₃ (2 equiv.), NaI (1.5 equiv.), dioxane (0.2 M), 110 °C, 20 h; or K₂CO₃ variant without NaI |
Why This Matters
For procurement decisions, if the target C–P coupling uses a diarylphosphine oxide, 1-bromocyclopentene and 1-bromocyclohexene are comparably competent; however, if dialkyl phosphites are required, both five- and six-membered vinyl bromides underperform the seven-membered analog, guiding proper substrate selection to avoid sub-30% yields.
